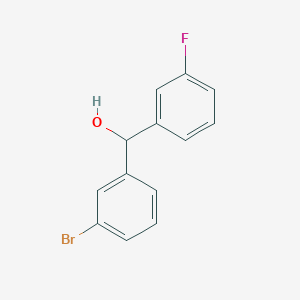

(3-Bromophenyl)(3-fluorophenyl)methanol

Übersicht

Beschreibung

(3-Bromophenyl)(3-fluorophenyl)methanol, also known as 3-BPFM, is an organic compound with a wide range of applications in scientific research. It is a bifunctional compound, consisting of a phenyl group with a bromine atom and a fluorine atom. The compound has been studied extensively in the fields of chemistry and biochemistry, and has been found to have a number of useful applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Catalyst Development for Hydrogen Production

A comprehensive review by García et al. (2021) discusses hydrogen production from methanol through various thermochemical conversion pathways, including steam reforming, partial oxidation, and autothermal reforming. The study emphasizes the development of copper-based catalysts and their performance enhancement through the incorporation of other metals and structures for improved activity and stability (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).

Practical Synthesis Methods

Qiu et al. (2009) reported on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related to (3-Bromophenyl)(3-fluorophenyl)methanol, highlighting a practical method for its preparation. This study provides insights into overcoming challenges associated with the high costs and environmental concerns of traditional synthesis methods (Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009).

Methanol as a Chemical Marker in Power Transformers

Jalbert et al. (2019) explored the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. The study reviews methanol's role in indicating the degradation of cellulosic solid insulation, demonstrating an application of methanol in enhancing the reliability and maintenance strategies of electrical power equipment (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).

Methanol Oxidation in Fuel Cells

Heinzel and Barragán (1999) reviewed the state-of-the-art of methanol crossover in direct methanol fuel cells (DMFCs), addressing the major limitation of methanol crossover from the anode to the cathode. This work sheds light on efforts to develop more methanol-impermeable polymer electrolytes, contributing to the advancement of DMFC technology (A. Heinzel & V. M. Barragán, 1999).

Photocatalytic Reduction of CO2 to Methanol

Lais et al. (2018) reviewed experimental parameters affecting the photocatalytic conversion of CO2 to methanol, emphasizing the optimization of conditions to enhance the conversion rate. This research highlights the role of photocatalysis in addressing environmental challenges by converting CO2 into valuable hydrocarbon fuels like methanol (Abul Lais, M. Gondal, M. A. Dastageer, & F. Al-Adel, 2018).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKNMZLQGZSYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(3-fluorophenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

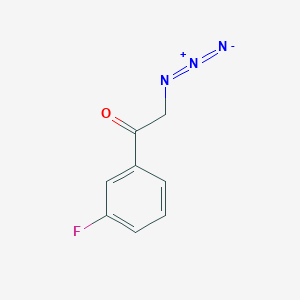

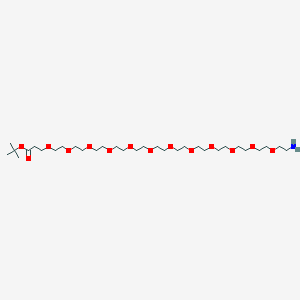

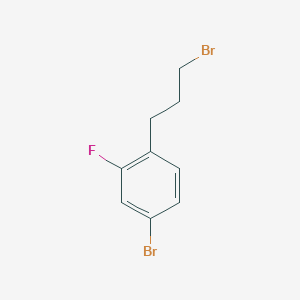

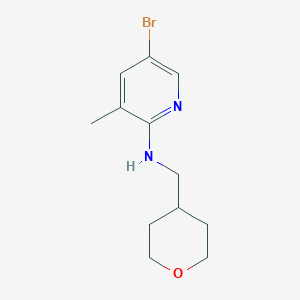

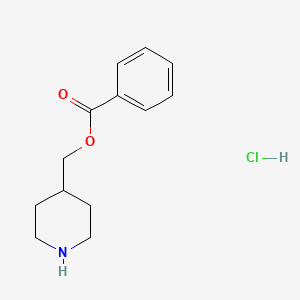

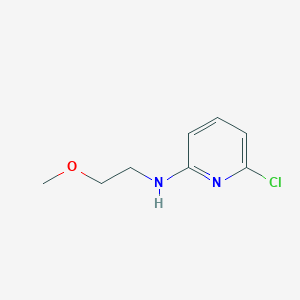

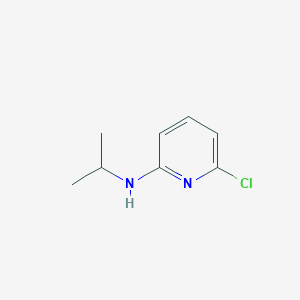

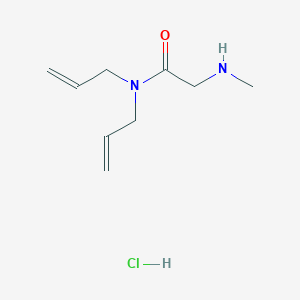

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)